molecular formula C24H23N3O6S B11601513 (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601513
M. Wt: 481.5 g/mol
InChI Key: JZTGFEORAWVETB-JAIQZWGSSA-N
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Description

The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic molecule featuring a fused thiazolo-triazolone core. Key structural elements include:

  • Trimethoxyphenyl group: A 3,4,5-trimethoxyphenyl moiety at position 2, commonly associated with bioactive properties such as tubulin inhibition .
  • Z-configuration: The stereochemistry at the benzylidene double bond may influence binding affinity and biological activity .

Properties

Molecular Formula

C24H23N3O6S

Molecular Weight

481.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H23N3O6S/c1-6-9-33-16-8-7-14(10-17(16)29-2)11-20-23(28)27-24(34-20)25-22(26-27)15-12-18(30-3)21(32-5)19(13-15)31-4/h6-8,10-13H,1,9H2,2-5H3/b20-11-

InChI Key

JZTGFEORAWVETB-JAIQZWGSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2

Origin of Product

United States

Biological Activity

The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H21N3O5S
  • Molecular Weight : 451.5 g/mol
  • IUPAC Name : (5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

The compound features a thiazolo[3,2-b][1,2,4]triazole core structure with various functional groups that contribute to its reactivity and biological potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Effects

The compound has been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been confirmed in several cancer cell lines.

Hepatoprotective Effects

In vivo studies have highlighted the hepatoprotective effects of this compound against chemically induced liver injury. It has been shown to reduce serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), suggesting its potential in protecting liver function during toxic exposures .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that mediate inflammatory responses.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.

Research Findings and Case Studies

Study TypeFindingsReference
In vitro studyDemonstrated significant antimicrobial activity against E. coli and S. aureus
Anticancer studyInduced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 25 µM
HepatoprotectiveReduced ALT and AST levels in BALB/c mice with ConA-induced liver injury

Comparison with Similar Compounds

Thiazolo-Triazolone vs. Thiazol-4(5H)-one Derivatives

Core Structure Differences :

  • Target compound : A fused thiazolo[3,2-b][1,2,4]triazol-6(5H)-one system, which may enhance rigidity and π-stacking interactions compared to simpler thiazol-4(5H)-one cores .
  • Synthesis involves condensation of substituted amines with thiazolidinone precursors under mild conditions (e.g., K₂CO₃ in methanol, 5–7 hours, room temperature) with yields ranging from 70–90% .

Trimethoxyphenyl-Linked Combretastatin Analogs

Structural Overlap :

  • 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one : Shares the 3,4,5-trimethoxyphenyl group, a hallmark of tubulin-binding agents like Combretastatin A-4. Synthesis involves refluxing oxazolone derivatives with aryl hydrazides, yielding stable crystalline products .

Functional Implications :

  • The trimethoxyphenyl group enhances hydrophobicity and tubulin-binding affinity, critical for anticancer activity .

Indolylmethylene Thiazolidinone Derivatives

Key Features :

  • (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Features a thiazolidinone core with indole substituents, demonstrating antibacterial and antifungal activity .

Comparison :

  • The target compound’s allyloxy-methoxybenzylidene group may offer similar lipophilicity to indolylmethylene substituents, influencing membrane permeability. However, the triazolone ring could alter electronic properties, affecting target specificity .

Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Compound Class Role in Bioactivity Reference
3,4,5-Trimethoxyphenyl Combretastatin analogs Enhances tubulin binding, hydrophobicity
Allyloxy-methoxybenzylidene Target compound Modulates lipophilicity, stereochemistry
Indolylmethylene Thiazolidinones Improves membrane penetration

Research Findings and Trends

  • Synthesis Efficiency : Thiazol-4(5H)-one derivatives achieve higher yields (70–90%) under milder conditions compared to Combretastatin analogs requiring reflux . The target compound’s synthesis may benefit from similar optimized protocols.
  • Bioactivity Modulation : The 3,4,5-trimethoxyphenyl group is critical for tubulin inhibition, while benzylidene substituents influence antimicrobial potency . The Z-configuration in the target compound may enhance binding specificity.
  • Structural Rigidity: The fused thiazolo-triazolone core likely improves metabolic stability over monocyclic analogs, though this requires experimental validation.

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